2-(Methylaminomethyl)aniline

Lipophilicity Membrane Permeability Physicochemical Properties

2-(Methylaminomethyl)aniline (CAS 1904-69-4) is an ortho-substituted aniline derivative characterized by a methylaminomethyl side chain (molecular formula C8H12N2, MW 136.19). This secondary amine exhibits a predicted pKa of 9.53±0.10, a calculated LogP of 1.2, and a topological polar surface area (TPSA) of 38.1 Ų.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 1904-69-4
Cat. No. B156887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylaminomethyl)aniline
CAS1904-69-4
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC=C1N
InChIInChI=1S/C8H12N2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3
InChIKeyKNHJWNJISZHGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylaminomethyl)aniline (CAS 1904-69-4): Procurement-Relevant Overview for Scientific and Industrial Users


2-(Methylaminomethyl)aniline (CAS 1904-69-4) is an ortho-substituted aniline derivative characterized by a methylaminomethyl side chain (molecular formula C8H12N2, MW 136.19) [1]. This secondary amine exhibits a predicted pKa of 9.53±0.10, a calculated LogP of 1.2, and a topological polar surface area (TPSA) of 38.1 Ų . These physicochemical properties, distinct from its closest structural analogs, underpin its utility as a versatile intermediate in heterocyclic synthesis and as a ligand precursor in coordination chemistry .

2-(Methylaminomethyl)aniline (CAS 1904-69-4): Why Generic Substitution with Similar Anilines Is Not Viable


The unique ortho-substitution pattern of 2-(methylaminomethyl)aniline, combining a primary aromatic amine with a secondary aliphatic amine separated by a single methylene bridge, dictates a specific reactivity profile that cannot be replicated by simpler anilines or positional isomers . Subtle variations in the N-alkyl substituent size or the presence of additional ring substituents significantly alter lipophilicity, hydrogen-bonding capacity, and electronic effects, leading to divergent outcomes in cyclocondensation reactions and metal coordination events [1]. Consequently, direct replacement with analogs such as 2-aminomethylaniline, N-methyl-1,2-phenylenediamine, or 2-(dimethylaminomethyl)aniline is scientifically unsound without comprehensive re-optimization, as detailed in the quantitative evidence below.

2-(Methylaminomethyl)aniline (CAS 1904-69-4): Quantitative Evidence for Differentiated Selection


2-(Methylaminomethyl)aniline Exhibits Distinct Lipophilicity (LogP) and Polar Surface Area (PSA) Compared to 2-Aminomethylaniline

2-(Methylaminomethyl)aniline possesses a calculated LogP of 1.2 and a Topological Polar Surface Area (TPSA) of 38.1 Ų, as reported by Aladdin Scientific and derived from computational predictions . In contrast, its unmethylated analog, 2-aminomethylaniline (CAS 4403-69-4), exhibits a LogP of 2.01 and a TPSA of 52.04 Ų . The N-methyl substitution in the target compound reduces lipophilicity by 0.81 LogP units and decreases the polar surface area by approximately 14 Ų, indicating lower passive membrane permeability and potentially improved aqueous solubility compared to the primary amine analog.

Lipophilicity Membrane Permeability Physicochemical Properties

2-(Methylaminomethyl)aniline Displays a Significantly Higher pKa than N-Methyl-1,2-phenylenediamine, Impacting Basicity and Reactivity

The predicted pKa of 2-(methylaminomethyl)aniline is 9.53±0.10 . This value is substantially higher than that of N-methyl-1,2-phenylenediamine (CAS 4760-34-3), which has a predicted pKa of 6.17±0.10 . The >3-unit difference in pKa means that under physiological or mildly acidic conditions, the secondary amine in 2-(methylaminomethyl)aniline remains largely protonated, whereas the corresponding amine in N-methyl-1,2-phenylenediamine would be predominantly deprotonated.

Acid-Base Chemistry Reactivity Protonation State

2-(Methylaminomethyl)aniline Has a Higher Boiling Point than 2-(Dimethylaminomethyl)aniline, Suggesting Stronger Intermolecular Interactions

The boiling point of 2-(methylaminomethyl)aniline is reported as 244.7±15.0 °C at 760 mmHg . In comparison, the structurally analogous 2-(dimethylaminomethyl)aniline (CAS 1904-62-7) has a boiling point of 232.1±15.0 °C at the same pressure . The ~12.6 °C higher boiling point of the target compound indicates stronger intermolecular associations, likely due to the presence of an N-H hydrogen bond donor in the secondary amine group, which is absent in the tertiary amine analog.

Physical Properties Volatility Intermolecular Forces

2-(Methylaminomethyl)aniline is a Key Precursor for 1,4-Benzodiazepine Synthesis via a Quinazoline Intermediate, a Transformation Inaccessible to Simpler Analogs

A documented synthetic pathway utilizes 2-(methylaminomethyl)aniline to access 1,4-benzodiazepine derivatives. Treatment of the resultant aniline with acid gives an intermediate quinazoline, which upon subsequent treatment with base rearranges to yield a 1,4-benzodiazepine scaffold . This specific cascade is enabled by the ortho-methylaminomethyl functionality, which allows for the initial formation of the quinazoline ring system that then undergoes a rearrangement not possible with simpler anilines or those lacking the secondary amine in the side chain.

Heterocyclic Synthesis Medicinal Chemistry 1,4-Benzodiazepines

2-(Methylaminomethyl)aniline (CAS 1904-69-4): Evidence-Based Application Scenarios for Procurement Decisions


Synthesis of 1,4-Benzodiazepine Scaffolds for Medicinal Chemistry

2-(Methylaminomethyl)aniline is the building block of choice for constructing 1,4-benzodiazepine derivatives via a quinazoline intermediate . This pathway is not accessible with simpler anilines, making the compound essential for programs targeting this class of biologically active molecules.

Development of Water-Soluble Ligands and Coordination Complexes

Given its lower LogP (1.2) and reduced TPSA (38.1 Ų) relative to 2-aminomethylaniline , 2-(methylaminomethyl)aniline is a preferred scaffold for designing ligands intended for aqueous environments or when reduced membrane permeability is desired. Its secondary amine also provides an additional coordination site compared to simpler anilines.

pH-Dependent Reactions Requiring a Strongly Basic Secondary Amine

With a pKa of 9.53 , 2-(methylaminomethyl)aniline is ideally suited for reactions where a strong, non-nucleophilic base is required or where the protonation state of the amine must be controlled over a wide pH range. This contrasts sharply with N-methyl-1,2-phenylenediamine (pKa 6.17) which would be unsuitable under similar conditions.

Synthetic Routes Where Volatility Control is Critical

The higher boiling point of 2-(methylaminomethyl)aniline (244.7 °C) compared to its dimethylamino analog (232.1 °C) offers an advantage in reactions or purifications where lower volatility is beneficial, such as in high-temperature transformations or when minimizing evaporative losses during extended operations.

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